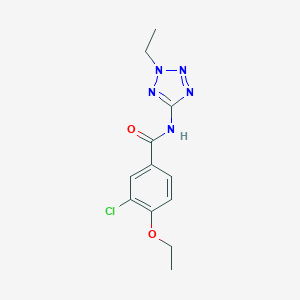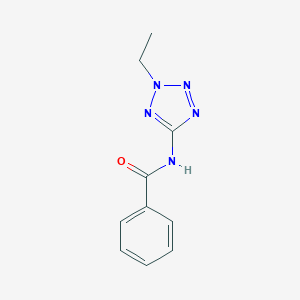![molecular formula C15H12ClF2NO3 B244614 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating salt and water transport across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been widely used in scientific research to study the role of CFTR in normal physiology and disease.
作用机制
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide binds to a specific site on the CFTR protein and blocks chloride ion transport through the channel. The exact mechanism of action is not fully understood, but it is thought to involve a conformational change in the CFTR protein that prevents chloride ions from passing through the channel pore.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in various cell types and tissues. Inhibition of CFTR-mediated chloride transport can lead to changes in ion and water balance, which can affect cellular function and signaling. 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has also been shown to modulate the activity of other ion channels and transporters, including the epithelial sodium channel (ENaC) and the Na+/K+ ATPase.
实验室实验的优点和局限性
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CFTR, with minimal off-target effects. It is also relatively easy to use and can be added directly to cell culture media or applied topically to tissues. However, there are also some limitations to its use. 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide is not a reversible inhibitor, meaning that its effects cannot be quickly reversed by washing or removing the compound. It also has limited solubility in aqueous solutions, which can make it difficult to work with at high concentrations.
未来方向
There are several future directions for research on 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide and its role in CFTR function and regulation. One area of interest is the development of more potent and selective CFTR inhibitors that can be used to treat cystic fibrosis and other CFTR-related diseases. Another area of research is the investigation of the molecular mechanisms underlying 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide's effects on CFTR and other ion channels and transporters. Finally, there is growing interest in the use of 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide as a tool for studying the role of CFTR in various physiological processes, including salt and water transport, epithelial barrier function, and mucociliary clearance.
合成方法
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide can be synthesized using a multi-step process starting from 2-chlorophenol and 2-difluoromethoxyphenylacetic acid. The synthesis involves several chemical reactions, including esterification, nucleophilic substitution, and amide formation. The final product is obtained as a white crystalline solid and can be purified by recrystallization.
科学研究应用
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has been used extensively in scientific research to study the function and regulation of CFTR in various cell types and tissues. It has been shown to inhibit CFTR-mediated chloride transport in human airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has also been used to investigate the role of CFTR in sweat gland function, smooth muscle contraction, and insulin secretion.
属性
分子式 |
C15H12ClF2NO3 |
|---|---|
分子量 |
327.71 g/mol |
IUPAC 名称 |
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C15H12ClF2NO3/c16-10-5-1-3-7-12(10)21-9-14(20)19-11-6-2-4-8-13(11)22-15(17)18/h1-8,15H,9H2,(H,19,20) |
InChI 键 |
HWUQSBZSWWNVND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Cl)OC(F)F |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Cl)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)

![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244547.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
![2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244549.png)
![3,4-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244550.png)
![2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244551.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B244552.png)
![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244553.png)
![3,4-dimethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244554.png)